

environmental fate and transport of 2,3-Benzofluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Benzofluorene

Cat. No.: B165485

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Transport of **2,3-Benzofluorene**

Executive Summary

2,3-Benzofluorene (CAS RN: 243-17-4) is a polycyclic aromatic hydrocarbon (PAH) consisting of a fused benzene and fluorene ring system^[1]. It is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials, such as fossil fuels and wood, and through industrial processes like coal and petroleum refining^{[2][3]}. As a member of the PAH class, its presence in the environment is of significant concern due to the potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate and transport of **2,3-Benzofluorene**, summarizing its physicochemical properties, degradation pathways, mobility in environmental media, and standard analytical protocols.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. **2,3-Benzofluorene** is a solid substance with very low water solubility and a high affinity for organic phases, which are critical factors in its environmental distribution^{[1][4][5]}. Key properties are summarized in Table 1.

Property	Value	Unit	Reference(s)
Identity			
CAS Number	243-17-4	-	[1][3]
Molecular Formula	C ₁₇ H ₁₂	-	[1][3]
Molecular Weight	216.28	g/mol	[3]
Appearance	White to pale yellow/green crystalline solid	-	[1][4][5]
Thermodynamic Properties			
Melting Point	211 - 213	°C	[4][5]
Boiling Point	402	°C	[4][5][6]
Vapor Pressure	3.43 x 10 ⁻⁶	mmHg (at 25°C)	[5]
Partitioning & Solubility			
Water Solubility	4.0	µg/L (at 25°C)	[4][5]
Log K _{ow} (Octanol-Water Partition Coeff.)	5.75	-	[6]
Log K _{oc} (Soil Organic Carbon-Water Partition Coeff.)			
Carbon-Water Partition Coeff.)	~5.32	-	Estimated
Henry's Law Constant	~24.7	Pa·m ³ /mol	Estimated
Bioaccumulation			
Bioconcentration Factor (BCF)	~2600	L/kg	Estimated[7]

Note on Estimated Values:

- Log K_{oc} : Estimated from Log K_{ow} using the formula: $\text{Log } K_{oc} \approx 0.98 \times \text{Log } K_{ow} - 0.32$.
- Henry's Law Constant: Estimated from vapor pressure and water solubility.
- BCF: The Bioconcentration Factor is estimated based on the value calculated for its isomer, Benzo(a)fluorene, which has a similar Log K_{ow} of 5.68[7].

Environmental Fate: Degradation and Transformation

The "fate" of a chemical refers to the processes that alter or destroy it in the environment. For **2,3-Benzofluorene**, the primary degradation pathways are biodegradation and photodegradation.

Biodegradation

Microbial activity is a significant pathway for the degradation of PAHs in soil and sediment.

- Mechanism: While specific studies on **2,3-Benzofluorene** are limited, research on the closely related compound fluorene and its isomer Benzo(a)fluorene provides insight. Bacterial strains, including *Pseudomonas* and *Rhodococcus* species, are capable of utilizing these compounds as a carbon source[8]. The typical aerobic degradation pathway is initiated by monooxygenation or dioxygenation, often at the C-9 position of the five-membered ring to form 9-fluorenol, which is subsequently oxidized to 9-fluorenone[8]. Further enzymatic action leads to ring cleavage and mineralization into simpler compounds like phthalic acid[8].
- Degradation Rate: The rate of biodegradation is highly dependent on environmental conditions (e.g., pH, temperature, nutrient availability, microbial population). Studies on Benzo(a)fluorene have shown half-lives ranging from approximately 11 to 15 days under optimal laboratory conditions with specific bacterial strains.

Abiotic Degradation: Photodegradation

2,3-Benzofluorene can be degraded by sunlight, particularly in the upper layers of surface water and on soil surfaces.

- Mechanism: Direct photolysis occurs when the molecule absorbs ultraviolet (UV) radiation, leading to its transformation^[8]. This process can also be enhanced indirectly by photosensitizing agents (like dissolved organic matter) or the presence of reactive oxygen species (e.g., hydroxyl radicals) in the water^[8].
- Photoproducts: A common photoproduct of fluorene derivatives is 9-fluorenone^[8]. It is important to note that some transformation products may be more toxic or persistent than the parent compound.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all exposure routes (water, food, sediment).

- Potential: With a high Log K_{ow} of 5.75, **2,3-Benzofluorene** is lipophilic, meaning it has a strong tendency to partition from water into the fatty tissues of organisms.
- Bioconcentration Factor (BCF): The BCF is a measure of chemical uptake from water only^[9]. The estimated BCF for **2,3-Benzofluorene** is approximately 2600 L/kg. According to regulatory criteria, a BCF value greater than 2000 indicates a substance is "bioaccumulative," suggesting a high potential for **2,3-Benzofluorene** to concentrate in aquatic organisms and potentially move up the food chain^[9].

Environmental Transport: Mobility and Distribution

"Transport" describes the movement of a chemical within or between environmental compartments. The very low water solubility and high lipophilicity of **2,3-Benzofluorene** are the dominant factors controlling its transport.

Sorption in Soil and Sediment

- Mechanism: Due to its hydrophobic nature, **2,3-Benzofluorene** strongly adsorbs to solid matrices, particularly the organic carbon fraction of soil and sediment^{[10][11]}. This process significantly limits its mobility in the subsurface and reduces its bioavailability in the aqueous phase.

- Soil Organic Carbon-Water Partition Coefficient (K_{oc}): The K_{oc} is a normalized measure of a chemical's tendency to sorb to organic matter[11]. The estimated Log K_{oc} of ~5.32 is very high. Chemicals with a Log K_{oc} greater than 4.5 are generally considered immobile in soil[11]. Therefore, **2,3-Benzofluorene** is expected to be strongly bound and largely immobile in most soil and sediment environments. Desorption is often slow, meaning contaminated solids can act as long-term, low-level sources of pollution.

Volatilization and Atmospheric Transport

- Volatilization from Water: Volatilization is the transfer of a chemical from a liquid phase to a gas phase. The tendency to volatilize from water is described by the Henry's Law Constant[12]. With a low vapor pressure and extremely low water solubility, **2,3-Benzofluorene** has a moderate estimated Henry's Law constant, suggesting that volatilization from water bodies can occur but is not expected to be a dominant transport process.
- Atmospheric Transport: PAHs associated with fine particulate matter (e.g., from combustion sources) can be transported long distances in the atmosphere and subsequently deposited onto soil and water surfaces via wet (rain, snow) or dry deposition.

The overall environmental fate and transport pathways are visualized in the diagram below.

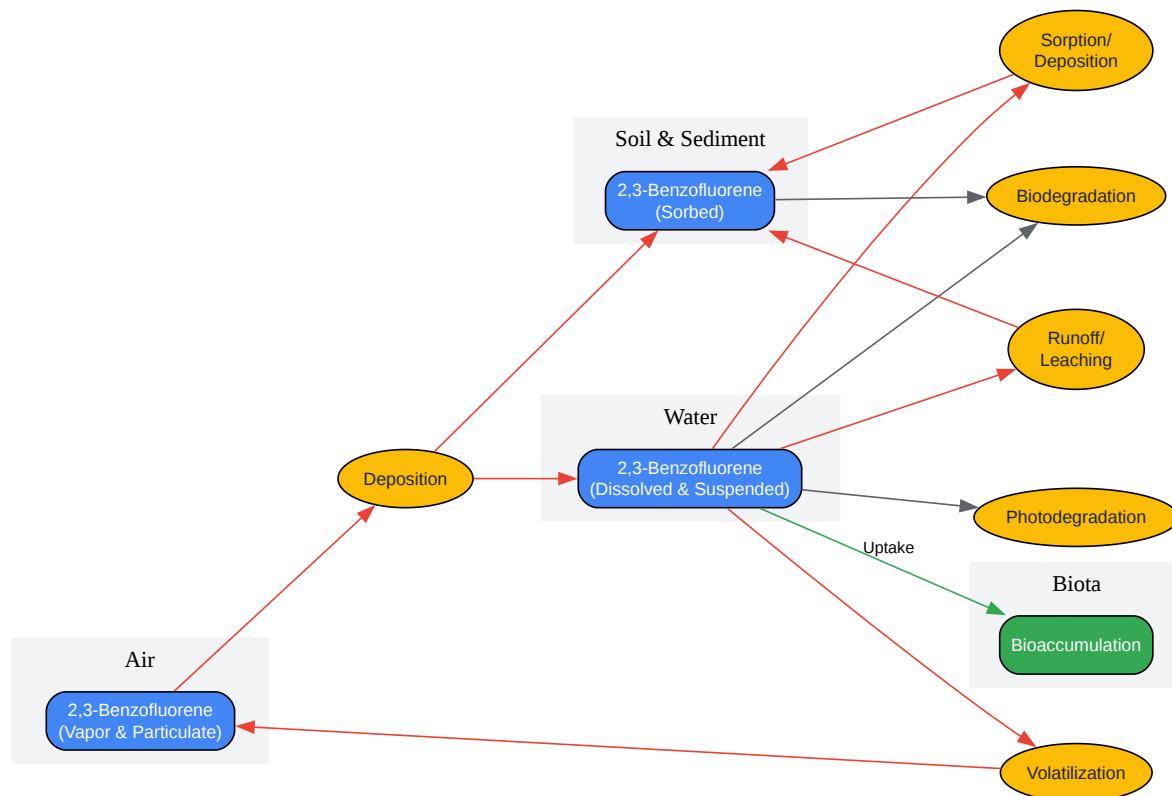

[Click to download full resolution via product page](#)

Fig 1. Environmental fate and transport pathways for **2,3-Benzofluorene**.

Experimental Protocols for Environmental Analysis

Accurate quantification of **2,3-Benzofluorene** in environmental matrices requires a multi-step analytical approach involving efficient extraction, sample clean-up, and sensitive instrumental analysis.

Sample Extraction

The goal of extraction is to isolate the target analyte from the complex sample matrix.

- Aqueous Samples (Water):
 - Method: Solid-Phase Extraction (SPE) is the preferred method.

- Protocol:
 - An aqueous sample (typically 0.5-1 L) is filtered to remove suspended solids.
 - The pH may be adjusted if necessary.
 - The sample is passed through an SPE cartridge packed with a sorbent like C18-bonded silica or coconut charcoal. PAHs are retained on the sorbent.
 - The cartridge is dried (e.g., with nitrogen gas).
 - The analyte is eluted from the cartridge using a small volume of an organic solvent (e.g., dichloromethane, hexane, or acetone).
 - The resulting extract is concentrated for subsequent clean-up and analysis.
- Solid Samples (Soil, Sediment):
 - Method: Soxhlet extraction or Ultrasonic extraction (sonication).
 - Protocol (Soxhlet):
 - The solid sample is air-dried and sieved to ensure homogeneity. A dehydrating agent like anhydrous sodium sulfate is often mixed in.
 - A known mass of the sample (e.g., 10-20 g) is placed in a porous thimble.
 - The thimble is placed in a Soxhlet extractor, which is fitted to a flask containing an organic solvent (e.g., a hexane/acetone mixture).
 - The solvent is heated to reflux. The solvent vapor travels up to a condenser, drips into the thimble, and extracts the analytes.
 - The process cycles continuously for several hours (e.g., 16-24 hours) to ensure exhaustive extraction.
 - The extract is then concentrated.

Sample Clean-up

Extracts from environmental samples often contain co-extracted interfering compounds (e.g., lipids, humic substances) that must be removed prior to analysis.

- Method: Adsorption column chromatography.
- Protocol:
 - A glass column is packed with an adsorbent material, typically activated silica gel or alumina, often topped with a layer of anhydrous sodium sulfate.
 - The concentrated sample extract is loaded onto the top of the column.
 - The column is eluted with a sequence of organic solvents of increasing polarity.
 - Fractions are collected. The fraction containing the PAHs (which are relatively nonpolar) is separated from more polar interferences.
 - The collected fraction is concentrated to a final volume (e.g., 1 mL) for analysis.

Instrumental Determination

- Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of PAHs.
- Protocol:
 - Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is interfaced with a mass spectrometer.
 - Injection: A small volume (e.g., 1 μ L) of the final extract is injected into the GC inlet.
 - Separation: The GC oven temperature is programmed to ramp up, separating the different PAHs based on their boiling points and interaction with the column's stationary phase.
 - Detection & Quantification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is typically

operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific, characteristic ions of **2,3-Benzofluorene**, providing high sensitivity and selectivity. Quantification is performed by comparing the analyte's response to that of a calibration curve generated from certified standards. Isotope-labeled internal standards are often used to correct for extraction and instrumental variability.

The following diagram illustrates a typical workflow for this analytical process.

[Click to download full resolution via product page](#)

Fig 2. General experimental workflow for the analysis of **2,3-Benzofluorene** in soil.

Conclusion

The environmental profile of **2,3-Benzofluorene** is characterized by low mobility and high persistence, particularly in soil and sediment. Its strong affinity for organic matter (high K_{oc}) causes it to be largely immobile in the subsurface, reducing the likelihood of groundwater contamination via leaching but making contaminated soils a long-term environmental reservoir. The primary degradation mechanisms are slow microbial breakdown and photodegradation. A significant concern is its high potential for bioaccumulation (high BCF), which poses a risk to aquatic organisms and the broader food web. Understanding these fate and transport characteristics is essential for accurate environmental risk assessment and the development of effective remediation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 243-17-4: 2,3-Benzofluorene | CymitQuimica [cymitquimica.com]
- 2. 2,3-BENZOFLUORENE | 243-17-4 [chemicalbook.com]
- 3. 2,3-Benzofluorene 98 243-17-4 [sigmaaldrich.com]
- 4. 2,3-BENZOFLUORENE CAS#: 243-17-4 [m.chemicalbook.com]
- 5. 2,3-Benzofluorene | lookchem [lookchem.com]
- 6. 2,3-benzofluorene [stenutz.eu]
- 7. 11H-Benzo(a)fluorene | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. log KOC - ECETOC [ecetoc.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. acp.copernicus.org [acp.copernicus.org]

- To cite this document: BenchChem. [environmental fate and transport of 2,3-Benzofluorene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165485#environmental-fate-and-transport-of-2-3-benzofluorene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com